molecular formula C5H8F3NO B12846608 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine CAS No. 1582719-55-8

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine

Cat. No.: B12846608
CAS No.: 1582719-55-8
M. Wt: 155.12 g/mol
InChI Key: JQQGBEHVICWZRS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine is a chemical compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol . This compound features a trifluoromethyl group attached to an oxetane ring, which is further connected to an ethanamine moiety. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine typically involves the reaction of oxetane derivatives with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the oxetane ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alkylamines. Substitution reactions can lead to a wide range of functionalized oxetane derivatives .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. The oxetane ring provides a rigid and sterically constrained structure, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its trifluoromethyl group and oxetane ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxetane ring provides a rigid and sterically constrained structure. These features make it a valuable compound for various scientific research applications .

Properties

CAS No.

1582719-55-8

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(9)3-1-10-2-3/h3-4H,1-2,9H2

InChI Key

JQQGBEHVICWZRS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(C(F)(F)F)N

Origin of Product

United States

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